Cas no 2228633-03-0 (3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid)

3-Amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid is a specialized heterocyclic amino acid derivative featuring a 1,2,3-thiadiazole moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its unique structural properties, combining an amino acid backbone with a sulfur- and nitrogen-containing heterocycle. The presence of the thiadiazole ring enhances its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or antimicrobial agents. Its bifunctional reactivity allows for further derivatization, making it a versatile intermediate in synthetic applications. The compound's stability and well-defined stereochemistry further contribute to its utility in targeted chemical synthesis.
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid structure
2228633-03-0 structure
Product name:3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid
CAS No:2228633-03-0
MF:C5H7N3O2S
MW:173.192979097366
CID:6129276
PubChem ID:165759964

3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid
    • EN300-1783921
    • 2228633-03-0
    • Inchi: 1S/C5H7N3O2S/c6-1-3(5(9)10)4-2-11-8-7-4/h2-3H,1,6H2,(H,9,10)
    • InChI Key: CFJWWTKOILATCY-UHFFFAOYSA-N
    • SMILES: S1C=C(C(C(=O)O)CN)N=N1

Computed Properties

  • Exact Mass: 173.02589765g/mol
  • Monoisotopic Mass: 173.02589765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 117Ų
  • XLogP3: -3.2

3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1783921-0.5g
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid
2228633-03-0
0.5g
$1289.0 2023-09-19
Enamine
EN300-1783921-5.0g
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid
2228633-03-0
5g
$3894.0 2023-06-02
Enamine
EN300-1783921-1.0g
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid
2228633-03-0
1g
$1343.0 2023-06-02
Enamine
EN300-1783921-1g
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid
2228633-03-0
1g
$1343.0 2023-09-19
Enamine
EN300-1783921-5g
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid
2228633-03-0
5g
$3894.0 2023-09-19
Enamine
EN300-1783921-10g
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid
2228633-03-0
10g
$5774.0 2023-09-19
Enamine
EN300-1783921-10.0g
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid
2228633-03-0
10g
$5774.0 2023-06-02
Enamine
EN300-1783921-2.5g
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid
2228633-03-0
2.5g
$2631.0 2023-09-19
Enamine
EN300-1783921-0.1g
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid
2228633-03-0
0.1g
$1183.0 2023-09-19
Enamine
EN300-1783921-0.05g
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid
2228633-03-0
0.05g
$1129.0 2023-09-19

Additional information on 3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid

3-Amino-2-(1,2,3-Thiadiazol-4-yl)Propanoic Acid: A Comprehensive Overview

The compound 3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid, with the CAS number 2228633-03-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an amino group and a thiadiazole ring system. The thiadiazole moiety, a five-membered ring containing sulfur and nitrogen atoms, is known for its versatility in chemical reactivity and potential applications in drug design and material synthesis.

Recent studies have highlighted the potential of 3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid in the development of novel therapeutic agents. Researchers have explored its ability to act as a precursor for bioactive compounds, particularly in the context of anti-inflammatory and anticancer drug discovery. The amino group in the molecule provides a site for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.

In addition to its biological applications, this compound has shown promise in materials science. Its thiadiazole ring system contributes to its stability and reactivity, making it a valuable building block for the synthesis of advanced materials such as polymers and coordination compounds. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its high-quality standards.

The synthesis of 3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid typically involves a multi-step process that begins with the preparation of the thiadiazole ring. This is followed by amino group introduction and subsequent functionalization to achieve the desired structure. The optimization of reaction conditions has been a focus of recent research efforts, with scientists seeking to improve yield and purity while minimizing by-products.

From an analytical standpoint, this compound has been extensively studied using modern spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided valuable insights into its molecular structure and bonding characteristics. Furthermore, computational chemistry methods have been employed to predict its electronic properties and reactivity under various conditions.

In conclusion, 3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an ideal candidate for further research and development in areas ranging from drug discovery to materials science. As scientific advancements continue to unfold, this compound is poised to play an increasingly important role in shaping future innovations.

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